2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

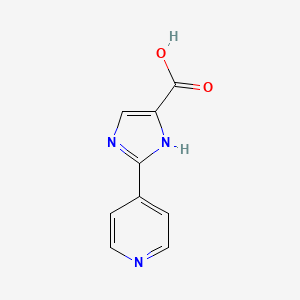

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring a fused imidazole-pyridine scaffold with a carboxylic acid substituent. Its systematic IUPAC name, 2-pyridin-4-yl-1H-imidazole-5-carboxylic acid , reflects the connectivity of its constituent rings and functional groups. The molecular formula is C₉H₇N₃O₂ , with a molecular weight of 189.17 g/mol . The imidazole ring (positions 1–3) is substituted at position 2 with a pyridin-4-yl group and at position 5 with a carboxylic acid moiety (Figure 1).

The compound’s SMILES notation, C1=CN=CC=C1C2=NC=C(N2)C(=O)O , encodes its planar structure, while its InChIKey (LYPJSZCDOMJXFU-UHFFFAOYSA-N ) serves as a unique identifier for its stereochemical features. The pyridine and imidazole rings exhibit conjugated π-systems, enabling resonance stabilization. The carboxylic acid group introduces hydrogen-bonding capabilities, critical for intermolecular interactions in crystalline states.

Crystallographic Studies and Solid-State Arrangements

Crystallographic analyses of related imidazole-pyridine hybrids provide insights into the solid-state behavior of this compound. While direct crystal data for this compound are limited, structurally analogous systems, such as 2-(pyridine-4-yl)-1H-imidazole-4,5-dicarboxylic acid , adopt monoclinic crystal systems with space group P21/c and unit cell parameters a = 5.6030(8) Å, b = 8.422(1) Å, c = 21.521(3) Å, and β = 94.809(2)°. These structures often feature layered arrangements stabilized by hydrogen bonds between carboxylic acid groups and nitrogen atoms.

In zwitterionic derivatives, such as 4-carboxy-2-(pyridinium-2-yl)-1H-imidazole-5-carboxylate , the pyridine nitrogen becomes protonated, while one carboxylate group deprotonates, forming intramolecular O–H···O hydrogen bonds that enforce coplanarity between the rings. Such interactions likely influence the packing efficiency of this compound, though experimental confirmation is needed.

Tautomerism and Protonation State Analysis

The imidazole ring exhibits tautomerism, with proton migration between the N1 and N3 positions (Figure 2). Density functional theory (DFT) studies on similar systems suggest that the 1H-tautomer is energetically favored due to reduced steric strain. The carboxylic acid group (pKₐ ≈ 1.24) and pyridine nitrogen (pKₐ ≈ 6.13) further modulate the compound’s protonation state across pH ranges.

In acidic conditions (pH < 2), the pyridine nitrogen protonates, forming a cationic species, while the carboxylic acid remains protonated. Near physiological pH (5–7), deprotonation of the carboxylic acid yields a zwitterionic structure, as observed in related compounds. At alkaline pH (>8), both the carboxylic acid and imidazole N3 may deprotonate, though this remains speculative without direct experimental data.

Comparative Analysis with Related Imidazole-Pyridine Hybrid Systems

The structural and electronic properties of this compound distinguish it from analogues (Table 1).

The 5-carboxylic acid substitution in the target compound reduces steric hindrance compared to 4,5-dicarboxylic derivatives, potentially enhancing solubility. Conversely, electron-withdrawing effects from the carboxylic acid lower the basicity of the imidazole ring compared to methyl- or aldehyde-substituted analogues.

In coordination chemistry, the carboxylic acid and pyridine nitrogen serve as donor sites, though their efficacy depends on substituent positions. For instance, 2-(pyridin-2-yl) analogues exhibit stronger metal-binding due to the proximity of N and COOH groups, whereas the 4-pyridyl variant may favor π-stacking interactions.

Properties

IUPAC Name |

2-pyridin-4-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHNTCURSBQOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496712 | |

| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34626-06-7 | |

| Record name | 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid typically involves:

- Construction of the imidazole ring with appropriate substitution.

- Introduction or retention of the pyridin-4-yl substituent at the 2-position of the imidazole.

- Functionalization at the 5-position of the imidazole ring with a carboxylic acid group.

These steps often require selective cyclization, oxidation, or substitution reactions under controlled conditions.

Cyclization and Ring Formation Approaches

One common approach is the cyclization of precursors containing amino and nitrile groups to form the imidazole ring, followed by functional group transformations to introduce the carboxylic acid and pyridinyl substituents.

For example, in related imidazole carboxylic acid syntheses, 2,3-diaminobutenedinitrile and orthobutyrate esters have been used as starting materials to generate imidazole dicarboxylic acids through cyclization and hydrolysis steps, followed by esterification and further functionalization. However, these methods can involve high temperatures and difficult control of side reactions.

Use of α-Chlorooxaloacetate Diethyl Ester and Butamidine Derivatives

A more efficient and environmentally friendly method involves the use of α-chlorooxaloacetate diethyl ester as a key starting material. This compound reacts with butamidine or its acid salts to form imidazole carboxylic acid esters in a shorter synthetic route with mild reaction conditions and high yields.

Key advantages of this method:

- Short reaction pathway (three steps to final product).

- Avoidance of harsh reagents like concentrated sulfuric acid or fuming nitric acid.

- Reduced environmental pollution.

- Easier reaction control without strict oxidation by-product management.

This method is adaptable for preparing 2-substituted imidazole carboxylic acid derivatives, including those with pyridin-4-yl substituents.

Oxidative Ring-Opening and Functionalization

Oxidative methods have been reported for related imidazole carboxylic acids, where starting materials such as 2-alkyl-4-tolimidazole mixtures are oxidized under acidic conditions with hydrogen peroxide as the oxidant. Reaction temperatures are controlled between 50–170 °C for 10–16 hours to afford imidazole-4,5-dicarboxylic acids.

Although this method is primarily for 2-alkyl imidazole derivatives, the principle of oxidative ring-opening and functionalization under acidic conditions could be adapted for pyridinyl-substituted imidazoles.

Multi-Component Synthesis of Pyridin-4-ols as Precursors

The pyridin-4-yl moiety can be introduced via multi-component reactions involving alkoxyallenes, nitriles, and carboxylic acids. For instance, lithiated methoxyallene reacts with nitriles and carboxylic acids under acidic conditions to form pyridin-4-ol derivatives, which can be further functionalized to yield pyridin-4-yl substituted heterocycles.

This strategy provides a versatile route to pyridinyl derivatives, which can be coupled with imidazole ring systems through subsequent synthetic steps.

In related imidazole and pyrazine carboxylic acid derivatives, conversion to acid chlorides using thionyl chloride in toluene with catalytic DMF has been employed, followed by selective amide bond formation with amines. This approach allows regioselective substitution and the introduction of various functional groups on the heterocyclic core.

Although this method is more common for amide derivatives, it demonstrates the utility of acid chloride intermediates in functionalizing imidazole carboxylic acids.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The α-chlorooxaloacetate diethyl ester method significantly reduces raw material costs and environmental impact compared to traditional methods involving concentrated acids.

- Oxidative ring-opening methods require careful temperature and reaction time control to optimize yield and purity, with reaction times typically around 12 hours at 120 °C.

- Multi-component syntheses of pyridin-4-ols provide a modular approach to pyridinyl substituents, which can be adapted for incorporation into imidazole frameworks.

- Acid chloride intermediates allow for selective functionalization, but their preparation and handling require controlled conditions to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid

- CAS No.: 1314934-56-9

- Key Differences : The pyridine ring is attached to the 5-position of the imidazole, and the carboxylic acid is at the 2-position .

- Both compounds share the same molecular weight but differ in reactivity due to substituent orientation .

(b) 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid

- CAS No.: 1439900-49-8

- Key Differences : The pyridine is attached to the 1-position of the imidazole, creating a distinct electronic environment.

- Impact : The 1-position substitution may sterically hinder interactions with target receptors compared to the 2-pyridin-4-yl analog. This isomer is priced similarly (USD 553/g) but has uncharacterized biological activity .

Functional Group Variations

(a) Tetrazole-Containing Analogs (e.g., CV-11974, CS-866/Olmesartan)

- CV-11974 : A benzimidazole derivative with a tetrazole group and ethoxy substituent. Exhibits potent angiotensin II (AT1) receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) .

- CS-866 (Olmesartan) : Contains a tetrazole bioisostere instead of carboxylic acid. Approved as an antihypertensive drug (Proprietary Name: Benicar). The tetrazole group enhances metabolic stability and oral bioavailability compared to carboxylic acids .

(b) Methoxy-Substituted Analog

- 2-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No.: 1083318-04-0 Key Differences: A methoxyphenyl group replaces the pyridine ring.

Pharmacological and Physicochemical Properties

Solubility and Stability

Receptor Binding and Potency

- CV-11974: Inhibits angiotensin II-induced vasoconstriction with ID₅₀ = 0.033 mg/kg (intravenous), 12-fold more potent than EXP3174 (DuP 753 metabolite) .

- The pyridine moiety may engage in π-π stacking with aromatic residues in binding pockets .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | CAS No. | Molecular Formula | Substituent Positions | Solubility | Key Feature |

|---|---|---|---|---|---|

| Target Compound | 34626-06-7 | C₉H₇N₃O₂ | 2-Pyridinyl, 5-COOH | Sparingly (H₂O) | Carboxylic acid |

| 5-(Pyridin-4-yl)-1H-imidazole-2-COOH | 1314934-56-9 | C₉H₇N₃O₂ | 5-Pyridinyl, 2-COOH | Not reported | Positional isomer |

| Olmesartan (CS-866) | 144689-24-7 | C₂₉H₃₀N₆O₆ | Tetrazole, biphenyl | Sparingly (MeOH) | AT1 antagonist |

Biological Activity

Overview

2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyridine and imidazole rings, which contribute to its unique properties and biological interactions. Its structural characteristics allow for diverse applications in drug discovery and development, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C10H8N4O2

- Molecular Weight : 189.17 g/mol

- CAS Number : 34626-06-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it may inhibit specific kinases or modulate the activity of GABA receptors, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly in cancer-related pathways.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon) | 5.6 |

| MDA-MB-231 (Breast) | 7.2 |

| A549 (Lung) | 8.4 |

These findings suggest that the compound could be further developed as a therapeutic agent targeting specific types of cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight its potential application in treating bacterial infections.

Case Studies

- Study on Anticancer Properties : A study published in Molecules investigated the cytotoxic effects of various imidazole derivatives, including this compound, demonstrating significant activity against multiple cancer cell lines. The study utilized flow cytometry and apoptosis assays to confirm the mechanism of action, indicating that the compound induces cell death via apoptosis .

- Antimicrobial Efficacy : Another research article focused on the synthesis and evaluation of imidazole derivatives for their antimicrobial properties. The study found that compounds similar to this compound exhibited promising results against resistant bacterial strains, suggesting a potential role in developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Pyridin-2-yl)-1H-imidazole-5-carboxylic acid | Structure | Moderate anticancer activity |

| 2-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid | Structure | High selectivity for certain kinase inhibitors |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid, and what optimization strategies are recommended for improving yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like pyridine derivatives and imidazole intermediates. For example, Liu et al. (2012) synthesized the compound via a multi-step process involving carboxylation and pyridyl group introduction, followed by hydrolysis to yield the carboxylic acid moiety . Optimization strategies include adjusting reaction temperature (e.g., 80–100°C), using catalysts like DMF-DMA (as seen in related imidazole syntheses ), and purification via recrystallization from ethanol/water mixtures. Yield improvements are often achieved by controlling stoichiometric ratios (e.g., 1:1.2 for pyridine:imidazole precursors) and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., pyridyl protons at δ 8.5–8.7 ppm, imidazole protons at δ 7.2–7.5 ppm) .

- FTIR : Detection of carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- X-ray Diffraction (XRD) : Single-crystal XRD for definitive structural confirmation, as demonstrated in crystallographic studies .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.